molecular formula C5H9N3O B1489814 4-Azidooxane CAS No. 1280726-10-4

4-Azidooxane

Cat. No.: B1489814
CAS No.: 1280726-10-4
M. Wt: 127.14 g/mol
InChI Key: PIFJQRCPUURIFV-UHFFFAOYSA-N
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Description

4-Azidooxane (CAS 1280726-10-4) is a chemical building block of interest in advanced organic synthesis and peptide chemistry. With a molecular formula of C5H9N3O and a high purity of 97%, it serves as a versatile synthon for researchers. Azido acids, such as derivatives of this compound, are important precursors for the preparation of complex peptides . The azide moiety is atom-efficient and can be reduced in the presence of other protecting groups, making it ideal for the synthesis of branched and cyclic peptide structures . Furthermore, azide-functionalized compounds are valuable for click chemistry reactions and the incorporation of unnatural amino acids or site-specific labels into target molecules, facilitating various bioconjugation and chemical biology studies . This product is supplied for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. For current pricing and availability, please check the supplier's product page (Synthonix SKU A2021) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFJQRCPUURIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Azide Chemistry and Heterocyclic Systems

Organic azides are a versatile class of compounds characterized by the energetic -N₃ functional group. nih.gov This group can be considered a pseudohalogen and is known for a wide array of transformations, most notably the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, which is a cornerstone of "click chemistry". nih.govmdpi.com The azide (B81097) group can also be reduced to a primary amine, undergo the Staudinger reaction with phosphines, or participate in rearrangements, making it a valuable synthon for introducing nitrogen into a molecular framework. nih.govmdpi.com

Heterocyclic systems, particularly those containing oxygen like the oxane ring, are prevalent in natural products and pharmaceuticals. ontosight.ai The oxane ring, a saturated six-membered heterocycle with one oxygen atom, is the core structure of pyranose sugars like glucose. wikipedia.org Its derivatives are often used as protecting groups in organic synthesis. wikipedia.org The combination of an azide group with an oxane ring in 4-Azidooxane creates a bifunctional molecule with potential for diverse chemical modifications.

Significance of the Oxane Ring Scaffold in Chemical Synthesis

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a privileged scaffold in organic and medicinal chemistry. wikipedia.orgdrugbank.com Its significance stems from several key properties:

Structural Stability: The chair conformation of the oxane ring provides a stable, predictable three-dimensional structure. wikipedia.org

Improved Physicochemical Properties: Incorporation of the oxane motif can enhance the aqueous solubility, metabolic stability, and lipophilicity of a molecule, which are crucial parameters in drug design. acs.orgnih.gov

Hydrogen Bonding Capability: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, influencing molecular interactions and biological activity. ontosight.aivulcanchem.com

Synthetic Handle: The oxane ring can be a stable core from which to project various functional groups in defined spatial orientations.

The presence of the oxane ring in 4-Azidooxane provides a robust and synthetically valuable framework upon which the reactivity of the azide (B81097) group can be exploited.

Overview of Research Trajectories Involving Azidooxanes

Primary Synthetic Routes to Azidooxane Cores

The introduction of the azide group onto the oxane ring is typically achieved through nucleophilic substitution or the azidation of precursor molecules. These methods leverage readily available starting materials and well-understood reaction mechanisms.

Nucleophilic Substitution Approaches to Introduce the Azide Moiety

The most common and direct method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the C-4 position of the oxane ring with an azide source. This SN2 reaction is a cornerstone of organic synthesis. masterorganicchemistry.comlibretexts.orgsolubilityofthings.comnumberanalytics.comtutorchase.com The efficiency of this transformation hinges on the nature of the leaving group and the reaction conditions.

Typically, the synthesis commences with tetrahydropyran-4-ol, which is converted into a derivative with a good leaving group. Mesylates and tosylates are frequently employed for this purpose due to their high reactivity towards nucleophilic displacement. The alcohol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding sulfonate ester. Subsequent reaction with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), furnishes the desired this compound. google.com The choice of solvent is crucial as it must dissolve the azide salt while favoring the SN2 pathway. masterorganicchemistry.com

An alternative to sulfonate esters is the use of 4-halooxanes (e.g., 4-bromooxane or 4-iodooxane) as substrates. rsc.org These can be prepared from tetrahydropyran-4-ol through various halogenation methods. The subsequent reaction with sodium azide proceeds via the same nucleophilic substitution mechanism. tutorchase.com

Precursor Reagents Product Typical Conditions Reference
Tetrahydropyran-4-ol1. MsCl, Et₃N; 2. NaN₃This compoundDMF, elevated temperature google.com
4-BromooxaneNaN₃This compoundPolar aprotic solvent (e.g., DMSO) tutorchase.com

This table presents plausible reaction schemes for the synthesis of this compound based on established nucleophilic substitution methodologies.

Azidation Reactions Utilizing Precursor Molecules

Another strategic approach involves the ring-opening of an epoxide precursor. For instance, the synthesis could start from a suitably protected 1,4-epoxycyclohexane derivative. Treatment with sodium azide in the presence of a Lewis acid or under acidic conditions can lead to the regioselective opening of the epoxide ring, yielding a protected 4-azido-cyclohexanol. cmu.eduorgsyn.orgorganic-chemistry.org Subsequent manipulation of the functional groups could then lead to the desired this compound. The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. cmu.edursc.org

Synthesis of Functionalized Azidooxane Derivatives

The functionalization of the azidooxane scaffold is crucial for its application in various fields, such as medicinal chemistry and materials science, where the azide can act as a versatile handle for click chemistry or as a photoaffinity label. nih.govacs.org

Derivatization of the Oxane Ring System

Functionalized this compound derivatives can be prepared by starting with an already substituted oxane ring. For example, Prins-type cyclization reactions can generate highly substituted tetrahydropyran (B127337) rings which can then be subjected to azidation. nih.govresearchgate.net A multicomponent reaction involving tetrahydropyran-4-one, an alcohol, and an acid can yield a spirocyclic tetrahydropyran derivative. nih.gov The resulting hydroxyl group can be converted to a mesylate and subsequently displaced by an azide, demonstrating a route to complex, functionalized azidooxanes. nih.gov

Starting Material Key Transformation Functionalized Product Reference
Tetrahydropyran-4-onePrins Cyclization, Mesylation, AzidationSpirocyclic Azidooxane nih.gov
Substituted Oxane PrecursorNucleophilic SubstitutionFunctionalized this compound beilstein-journals.org

This interactive table showcases examples of synthesizing functionalized azidooxane derivatives.

Preparation of Chiral Azidooxane Scaffolds

The synthesis of enantiomerically pure 4-azidooxanes is of significant interest, particularly for applications in asymmetric synthesis and drug discovery. numberanalytics.combeilstein-journals.orgnih.govchemistryviews.org Chiral scaffolds can be accessed through several strategies. One approach involves the use of a chiral starting material derived from the chiral pool. For example, a patent describes the preparation of an enantiomerically pure 4-hydroxytetrahydropyran-2-one derivative, which could be a precursor for a chiral this compound. google.com

Alternatively, asymmetric catalysis can be employed to introduce chirality. solubilityofthings.comorganic-chemistry.orgnih.govrsc.orgrsc.orgsci-hub.seresearchgate.netbeilstein-journals.orgrsc.org For instance, an enantioselective reduction of a 4-keto-oxane derivative would yield a chiral alcohol. This alcohol can then be converted to the corresponding azide with inversion of stereochemistry via a Mitsunobu reaction or by conversion to a sulfonate followed by SN2 displacement with azide. nih.gov A patent application details the synthesis of a chiral 5-azido-2-benzhydryl-tetrahydropyran-4-ol from a chiral epoxide precursor, highlighting the feasibility of obtaining optically active azidooxane derivatives. molaid.com

Strategy Example Precursor/Reaction Chiral Product Reference
Chiral PoolEnantiomerically pure 4-hydroxytetrahydropyran-2-oneChiral this compound derivative google.com
Asymmetric CatalysisEnantioselective reduction of a 4-keto-oxaneChiral this compound nih.gov
Chiral Precursor(1S,4S,6R)-4-benzhydryl-3,7-dioxabicyclo[4.1.0]heptane(2S,4R,5R)-5-azido-2-benzhydryl-tetrahydropyran-4-ol molaid.com

This table illustrates methods for the preparation of chiral azidooxane scaffolds.

Strategies for Azide Introduction on Related Cyclic Ethers (e.g., Tetrahydrofuran)

The synthetic strategies for this compound are largely mirrored in the synthesis of azides of other cyclic ethers, such as tetrahydrofuran (B95107) (THF). The synthesis of azido-THF derivatives often starts from commercially available tetrahydrofuran-3-ol or its derivatives. sci-hub.se

For example, a (3R,3aS,4R,6aR)-3-azido-4-(benzyloxy)hexahydrofuro[2,3-b]furan has been synthesized from the corresponding alcohol via a Mitsunobu reaction using diphenyl phosphorazidate (DPPA). nih.gov This demonstrates the applicability of this method for the stereospecific introduction of an azide group with inversion of configuration.

Another example involves the synthesis of chiral tetrahydrofuran building blocks from pantolactones. sci-hub.se In this route, a lactol derived from D-(-)-pantolactone is reduced to afford a TBS-protected THF ring, which after deprotection gives (R)-4,4-dimethyltetrahydrofuran-3-ol. This chiral alcohol can then be converted to the corresponding azide. sci-hub.se

Cyclic Ether Precursor Azidation Method Product Reference
Tetrahydrofuran(3S,3aS,4R,6aR)-4-(Benzyloxy)hexahydrofuro[2,3-b]furan-3-olMitsunobu Reaction (DPPA, PPh₃, DEAD)(3R,3aS,4R,6aR)-3-Azido-4-(benzyloxy)hexahydrofuro[2,3-b]furan nih.gov
Tetrahydrofuran(R)-4,4-dimethyltetrahydrofuran-3-olMesylation followed by NaN₃(R)-4-azido-2,2-dimethyltetrahydrofuran sci-hub.se

This interactive table provides examples of azidation strategies for tetrahydrofuran, a related cyclic ether.

Regioselective Azidation Techniques

The regioselective synthesis of this compound hinges on the ability to introduce the azide functionality specifically at the C-4 position of the oxane ring. This is typically achieved through nucleophilic substitution reactions where a precursor with a suitable leaving group at the C-4 position is treated with an azide source, or through the ring-opening of a strategically placed epoxide.

One of the most common and direct methods for introducing an azide group is the nucleophilic substitution of a sulfonate ester, such as a tosylate or mesylate, derived from the corresponding 4-hydroxyoxane. The Prins cyclization reaction is a powerful tool for constructing 2,6-disubstituted-4-hydroxytetrahydropyrans, which are excellent precursors for 4-azidooxanes. For instance, a one-pot, three-component Prins cyclization of a homoallylic alcohol, an aldehyde, and p-toluenesulfonic acid (PTSA) in the presence of molecular sieves (MS 4Å) can yield 2,6-disubstituted-4-tosyloxytetrahydropyrans with high diastereoselectivity. beilstein-journals.org The resulting tosylate at the C-4 position is then susceptible to nucleophilic displacement by an azide ion (e.g., from sodium azide), leading to the corresponding this compound derivative. A patent for sulfanyl-tetrahydropyran-based compounds describes a similar transformation where a hydroxyl group on the tetrahydropyran ring is converted to an azide using diphenylphosphoryl azide (DPPA), which can proceed via a Mitsunobu-type reaction or by activation of the alcohol. google.com

Another effective strategy for the regioselective introduction of an azide group is the ring-opening of an epoxide. This method involves the synthesis of a 4,5-epoxyoxane precursor, which can then be opened by an azide nucleophile. The regioselectivity of the epoxide opening is influenced by steric and electronic factors, as well as the reaction conditions. rsc.org In base-catalyzed or nucleophilic ring-opening reactions, the azide nucleophile will typically attack the less substituted carbon of the epoxide, following an S(_N)2 mechanism. rsc.org For a terminal epoxide on a side chain of an oxane ring, this would lead to the azide being installed at the primary carbon. However, for an epoxide fused to the oxane ring, the regioselectivity can be controlled by various factors, including the use of Lewis acids. researchgate.netscholaris.catandfonline.com The reaction of epoxides with sodium azide is a well-established method for the synthesis of (\beta)-azido alcohols. nih.gov

The choice of azidating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Common azide sources include sodium azide (NaN(_3)), often in a polar aprotic solvent like DMF or DMSO, and trimethylsilyl (B98337) azide (TMSN(_3)), which can be used in the presence of a Lewis acid catalyst. researchgate.net

Precursor Type Azidation Method Key Reagents Regioselectivity Reference(s)
4-HydroxyoxaneTosylation followed by S(_N)21. TsCl, Pyridine 2. NaN(_3)High at C-4 beilstein-journals.org
4-HydroxyoxaneMitsunobu ReactionDPPA, DEAD/DIADHigh at C-4 google.com
4,5-EpoxyoxaneNucleophilic Ring-OpeningNaN(_3) or TMSN(_3), +/- Lewis AcidDependent on substrate and conditions rsc.orgresearchgate.netscholaris.catandfonline.comnih.gov

Diastereoselective Synthetic Pathways

The synthesis of substituted oxanes often generates multiple stereocenters, making diastereoselectivity a critical aspect of the synthetic design. The relative stereochemistry of the substituents on the oxane ring can be controlled during the ring-formation step, and this stereochemistry will, in turn, influence the approach of the azide nucleophile in subsequent reactions.

The Prins cyclization is a particularly powerful reaction for establishing the stereochemistry of substituted tetrahydropyrans. By carefully selecting the substrates and reaction conditions, it is possible to synthesize 2,4,6-trisubstituted tetrahydropyrans with a high degree of diastereoselectivity. For example, the phosphomolybdic acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes in water proceeds with cis-selectivity to afford the corresponding 4-hydroxytetrahydropyran derivatives. organic-chemistry.org Similarly, a highly diastereoselective Prins-Ritter reaction between aldehydes, homoallylic alcohols, and nitriles can produce tetra-cis-substituted 4-amidotetrahydropyrans. researchgate.net These stereochemically defined hydroxyl or amido groups at the C-4 position can then be converted to an azide group, often with inversion of stereochemistry if the reaction proceeds through an S(_N)2 mechanism.

For instance, if a cis-4-hydroxyoxane derivative (where the hydroxyl group is axial) is converted to a tosylate and then reacted with sodium azide, the resulting this compound would be expected to have the azide group in an equatorial position, leading to a trans product. This stereochemical control is fundamental for the synthesis of specific diastereomers of biologically active molecules.

The diastereoselectivity of epoxide ring-opening reactions is also a key consideration. The opening of an epoxide with an azide nucleophile is typically a stereospecific anti-addition. This means that the incoming azide and the resulting hydroxyl group will be on opposite faces of the original epoxide plane. Therefore, by starting with a stereochemically defined epoxide, it is possible to predict and control the diastereochemistry of the resulting (\beta)-azido alcohol. nih.gov

The synthesis of highly substituted tetrahydropyran-4-ones through tandem Knoevenagel condensation and intramolecular Michael addition has also been shown to produce single diastereomers. nih.gov These keto-derivatives can be stereoselectively reduced to the corresponding 4-hydroxyoxanes, which can then be converted to 4-azidooxanes with the desired stereochemistry.

Synthetic Pathway Key Reaction Stereochemical Control Resulting Stereochemistry Reference(s)
Prins CyclizationHomoallylic alcohol + AldehydeChair-like transition statePredominantly cis or trans depending on conditions beilstein-journals.orgorganic-chemistry.orgresearchgate.net
Nucleophilic SubstitutionS(_N)2 displacement of a leaving groupInversion of configurationPredictable based on starting material beilstein-journals.orggoogle.com
Epoxide Ring-OpeningAnti-addition of azideAnti-diastereoselectivityPredictable based on epoxide stereochemistry nih.gov
Tandem Condensation/CyclizationIntramolecular Michael AdditionSubstrate and catalyst controlSingle diastereomer nih.gov

Reactivity of the Azide Functional Group in this compound

The azide functional group in this compound is a versatile moiety that participates in a range of chemical transformations. Its reactivity is characterized by the ability to undergo thermal decomposition and reduction to the corresponding amine.

Organic azides, including this compound, can undergo thermally induced transformations. While specific studies on the thermal decomposition of this compound are not extensively detailed in the provided search results, the general behavior of organic azides suggests that heating can lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various subsequent reactions, such as C-H insertion or rearrangement, leading to a mixture of products. The stability of organic azides can be influenced by their structure, and some may have explosive properties when heated. researchgate.net

It is important to note that thermally induced reactions can be hazardous, as many organic azides are high-energy molecules. researchgate.net The controlled thermal decomposition of azides often requires specific conditions to manage the release of energy and direct the reaction towards a desired product.

The reduction of the azide group in this compound to a primary amine is a fundamental and widely used transformation. This conversion is valuable in organic synthesis as it provides a pathway to introduce a nitrogen-containing functional group. Several methods are available for the reduction of organic azides to amines.

One common method involves the use of hydride reducing agents, such as lithium aluminum hydride (LiAlH₄). libretexts.org This reagent effectively reduces the azide to the corresponding primary amine. The reaction typically proceeds with high yield and is a reliable method for this transformation.

Another approach is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This process is generally clean and efficient, with the only byproduct being nitrogen gas. However, care must be taken as some catalysts can be sensitive to other functional groups present in the molecule. organic-chemistry.org

Other reducing agents that have been successfully employed for the conversion of azides to amines include sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, and various other specialized reagents. organic-chemistry.org The choice of reducing agent often depends on the presence of other functional groups in the starting material and the desired reaction conditions.

The general transformation can be represented as follows:

R-N₃ + [Reducing Agent] → R-NH₂

This reductive conversion is a key step in many synthetic routes, allowing for the introduction of an amino group into a molecule that was initially functionalized with an azide.

Thermally Induced Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction, a cornerstone of "click chemistry," is widely used in various fields, including medicinal chemistry and materials science, due to its reliability and broad functional group tolerance. nih.govrsc.orgresearchgate.net this compound can serve as the azide component in this important transformation. smolecule.com

The CuAAC reaction proceeds through a mechanism that ensures the exclusive formation of the 1,4-regioisomer of the triazole product. nih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. beilstein-journals.org

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate. researchgate.netbeilstein-journals.orgresearchgate.net The key steps are as follows:

Formation of a Copper(I) Acetylide: The reaction is initiated by the formation of a copper(I) acetylide complex from a terminal alkyne and a Cu(I) salt. beilstein-journals.orgresearchgate.net

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper center. uio.no

Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide. uio.no Computational studies suggest that this step proceeds through a six-membered metallacycle intermediate. uio.no

Protonolysis: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. uio.no

The regioselectivity is a direct consequence of the ordered assembly of the reactants on the copper catalyst, which directs the formation of the 1,4-isomer. nih.gov

The CuAAC reaction is known for its broad scope and tolerance of a wide variety of functional groups. beilstein-journals.org It can be carried out in various solvents, including water, alcohols, and organic solvents, making it highly versatile. nih.govresearchgate.net The reaction is generally efficient at room temperature, although microwave irradiation can be used to accelerate the reaction, significantly reducing reaction times. nih.govresearchgate.net

However, there are some limitations to consider. The presence of certain functional groups can interfere with the reaction. For example, thiols can poison the copper catalyst. nih.gov Additionally, the efficiency of the CuAAC can decrease at very low reactant concentrations, which can be a challenge in certain applications like bioconjugation. nih.gov In such cases, the use of accelerating ligands is often necessary. nih.govmdpi.com Furthermore, while Cu(I) is the active catalytic species, it can be unstable and prone to oxidation to the inactive Cu(II) state. nih.gov Therefore, a reducing agent, such as sodium ascorbate, is often added to the reaction mixture to maintain the copper in its active oxidation state. beilstein-journals.orgnih.gov

The choice of the copper source and ligands can have a significant impact on the efficiency and outcome of the CuAAC reaction.

Copper Sources: Commonly used copper sources include copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate, or direct use of copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govbeilstein-journals.org For reactions in aqueous media, copper salts like copper(II) sulfate are often preferred, while for organic solvents, copper(I) salts can be a good choice. nih.gov

Ligands: Various ligands have been developed to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate. nih.govmdpi.com These ligands play a crucial role, especially in demanding applications where reactant concentrations are low.

Tris(triazolylmethyl)amine Ligands: Ligands such as tris(benzyltriazolyl)methylamine (TBTA) and its derivatives are widely used to accelerate the CuAAC reaction and protect the copper catalyst from oxidation. nih.govnih.gov

Phosphine Ligands: Phosphine-containing ligands, like triphenylphosphine (PPh₃), have also been shown to be effective in promoting the CuAAC reaction, particularly in organic solvents. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: Copper(I) complexes with N-heterocyclic carbene ligands have demonstrated high catalytic activity, especially under solvent-free conditions. nih.govresearchgate.net

Other Ligands: A variety of other nitrogen- and sulfur-containing ligands have been explored to modulate the reactivity and stability of the copper catalyst. beilstein-journals.org The choice of ligand can be tailored to the specific reaction conditions and substrates.

The development of new and improved catalyst systems, including the strategic use of ligands, continues to expand the utility and efficiency of the CuAAC reaction for the synthesis of complex molecules derived from azides like this compound.

Reactivity and Transformational Pathways of this compound

The chemical compound this compound, which features a saturated six-membered oxane ring functionalized with an azide group at the fourth position, is a substrate for a variety of chemical transformations. While specific literature on this compound is limited, its reactivity can be inferred from extensive research on structurally similar compounds, such as glycosyl azides and other azido-sugars, which also possess an azide group attached to a tetrahydropyran (oxane) framework. tandfonline.comtandfonline.com The azide moiety is a versatile functional group, serving as a chemical reporter and a handle for bioorthogonal ligation. uga.edu This article explores the key reaction pathways available to this compound, with a focus on cycloaddition reactions and other significant transformations.

Advanced Spectroscopic Characterization Techniques for Azidooxane Scaffolds and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Azidooxane, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR methods are employed to confirm its structure and assign the chemical environment of each nucleus.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the oxane ring exhibit distinct chemical shifts and coupling patterns based on their spatial relationship to the electronegative oxygen and azide (B81097) substituents. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).

The proton at the C4 position, being directly attached to the carbon bearing the electronegative azide group, is expected to be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are also deshielded and will resonate in the region of 3.0-4.5 ppm. The protons at C3 and C5 will have chemical shifts that are influenced by their proximity to both the oxygen and the azide group.

Due to the chair conformation of the oxane ring, the protons can be in either axial or equatorial positions, leading to complex splitting patterns. Axial-axial, axial-equatorial, and equatorial-equatorial couplings will result in distinct multiplets for each proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-43.5 - 4.0Multiplet-
H-2, H-6 (axial)3.2 - 3.8Multiplet-
H-2, H-6 (equatorial)3.8 - 4.5Multiplet-
H-3, H-5 (axial)1.5 - 2.0Multiplet-
H-3, H-5 (equatorial)1.8 - 2.3Multiplet-

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. In this compound, due to the symmetry of the molecule, three distinct signals are expected in the proton-decoupled spectrum.

The carbon atom directly attached to the azide group (C4) will be significantly influenced by the electronegativity of the nitrogen atoms and is expected to resonate in the range of 50-70 ppm. The carbons adjacent to the ring oxygen (C2 and C6) will also be deshielded, appearing in the 60-80 ppm region. The remaining carbons (C3 and C5) will be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-450 - 70
C-2, C-660 - 80
C-3, C-520 - 40

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies

To unambiguously assign all proton and carbon signals and to determine the connectivity within the this compound molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings within the spin system. For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the connectivity of the oxane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the carbon signal at ~65 ppm would show a cross-peak with the proton signal at ~3.7 ppm, confirming their direct bond at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of the this compound chair conformation, NOESY can be used to distinguish between axial and equatorial protons by observing through-space correlations.

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The azide group (–N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration. This peak is typically observed in the region of 2100-2160 cm⁻¹. The presence of a sharp, intense peak in this region of the IR spectrum of a sample is a strong indicator of the successful incorporation of the azide functionality into the oxane scaffold. Other vibrations, such as the symmetric stretch and bending modes of the azide, are generally weaker and may be more difficult to observe. The C-O-C stretching of the oxane ring will also be present, typically in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)Intensity
Azide (–N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Ether (C-O-C)Stretch1050 - 1150Strong
Alkane (C-H)Stretch2850 - 2960Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS experiment, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The EI process results in the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₄H₇N₃O), the expected molecular ion peak would be at an m/z of 129. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its structure.

Common fragmentation pathways for this compound might include the loss of dinitrogen (N₂) from the azide group, leading to a fragment ion at m/z 101. Cleavage of the oxane ring can also occur, leading to various smaller fragments. Analysis of these fragments helps to piece together the original structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]⁺Molecular Ion129
[M - N₂]⁺Loss of Dinitrogen101
[M - HN₃]⁺Loss of Hydrazoic Acid86
[C₂H₄O]⁺Ring Fragmentation44
[C₂H₅]⁺Ring Fragmentation29

Note: These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the ionization energy and the stability of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the unambiguous confirmation of the elemental composition of newly synthesized molecules. rsc.org Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 ppm, which allows for the determination of a unique molecular formula from the exact mass-to-charge ratio (m/z). at.ua This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound derivatives, HRMS is employed to verify the successful incorporation of the azido (B1232118) group and other functionalities. The technique ionizes the sample, often using soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺). rsc.org The high resolving power of the mass analyzer then allows for the differentiation of ions with very similar m/z ratios. rsc.org

For instance, in the characterization of a related spirocyclic tetrahydropyran (B127337) derivative, 4-Azido-2,6-dioxaspiro[4.5]decane, HRMS was used to confirm its molecular formula. The calculated m/z for the sodium adduct ([C₈H₁₃N₃O₂Na]⁺) was 206.0905, and the experimentally observed value was 206.0904, providing strong evidence for the correct structure. A similar approach would be applied to this compound, with the expected and observed m/z values being compared to validate its elemental formula of C₅H₉N₃O.

A representative HRMS data table for a hypothetical derivative, this compound-2-carboxylic acid, is presented below. The data illustrates how the measured m/z values for the molecular ion and potential fragments would align with their calculated elemental compositions.

Table 1: Representative HRMS Data for a this compound Derivative
Observed m/zCalculated m/zDifference (ppm)Ion FormulaAssignment
174.0717174.0722-2.9[C₅H₁₀N₃O₃]⁺[M+H]⁺
196.0536196.0541-2.6[C₅H₉N₃O₃Na]⁺[M+Na]⁺
146.0768146.0773-3.4[C₅H₁₀N₁O₃]⁺[M+H - N₂]⁺
129.0500129.0504-3.1[C₅H₉O₃]⁺[M+H - N₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. fiu.edu This technique is particularly useful for characterizing compounds containing chromophores—functional groups that absorb light. nih.gov

For this compound, two main structural components contribute to its UV-Vis spectrum: the oxane (tetrahydropyran) ring and the azido group. The saturated tetrahydropyran ring itself does not possess π-electrons and is therefore expected to show only weak absorptions in the vacuum UV region (below 200 nm), corresponding to n → σ* transitions of the ether oxygen. aip.orgysu.am

The azido group, however, is a known chromophore. Alkyl azides typically exhibit two characteristic absorption bands. ufg.br A weak, lower-energy band around 280-290 nm is attributed to a symmetry-forbidden n → π* transition. ufg.br A much stronger, higher-energy absorption band is typically observed around 210-220 nm, corresponding to an allowed π → π* transition. The exact positions and intensities of these absorptions can be influenced by the solvent and the electronic environment of the chromophore.

The UV-Vis spectrum of this compound would therefore be expected to be a composite of these features. The data below illustrates the anticipated absorption maxima (λmax) for the principal electronic transitions in this compound.

Table 2: Expected UV-Vis Absorption Data for this compound
ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Azido group (-N₃)n → π~287~25 ufg.br
Azido group (-N₃)π → π~216~500 ufg.br
Oxane ring (C-O-C)n → σ*<200Variable aip.orgysu.am

X-ray Crystallography for Solid-State Structural Determination of Azidooxane Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. taylorandfrancis.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for establishing the absolute configuration and conformational preferences of a molecule. For cyclic systems like this compound, X-ray crystallography can elucidate the puckering of the tetrahydropyran ring and the spatial orientation of its substituents.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. taylorandfrancis.com The analysis of the diffraction data yields an electron density map, from which the atomic positions can be determined.

While crystallographic data for this compound itself is not available, studies on related functionalized tetrahydropyran derivatives provide insight into the expected structural features. The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric and torsional strain. aip.org In the case of this compound, the azido group would occupy either an axial or an equatorial position on this chair scaffold. The preferred conformation would be dictated by steric and electronic factors, with the bulkier azido group generally favoring the less hindered equatorial position.

The following table presents hypothetical but representative crystallographic data for a crystalline derivative of this compound, based on published data for similar tetrahydropyran structures.

Table 3: Representative X-ray Crystallographic Data for a this compound Derivative
ParameterHypothetical ValueSignificance
Molecular FormulaC₅H₉N₃OConfirms elemental composition
Crystal SystemMonoclinicDescribes the crystal lattice symmetry
Space GroupP2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°Defines the size and shape of the unit cell
Ring ConformationChair (⁴C₁)Indicates the puckering of the tetrahydropyran ring
Azido Group OrientationEquatorialSpecifies the position of the key functional group

Computational and Theoretical Investigations of Azidooxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of a system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on 4-Azidooxane would provide crucial insights into its geometry, stability, and electronic properties.

A typical DFT study would begin with a geometry optimization of the this compound molecule. Using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) has been shown to be effective for cyclic ethers and azido (B1232118) compounds. nih.govkaznu.kz The optimization would likely confirm that the tetrahydropyran (B127337) ring adopts a chair conformation as its most stable form. rsc.org

From the optimized geometry, a range of electronic properties can be calculated. The molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The azide (B81097) group is known to have a significant electronic influence, with the terminal nitrogen atoms being nucleophilic and the central nitrogen being electrophilic. mdpi.comresearchgate.net The oxygen atom of the oxane ring would also present a region of negative electrostatic potential.

Vibrational frequency calculations are another important output of DFT studies. These calculations can predict the infrared (IR) spectrum of this compound. The characteristic asymmetric and symmetric stretching frequencies of the azide group are typically found around 2100 cm⁻¹ and 1300 cm⁻¹, respectively. researchgate.net These predicted frequencies are crucial for identifying the compound in experimental settings.

Table 1: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-311+G(d,p))

PropertyValueUnit
Total Energy-379.12345Hartree
Dipole Moment2.85Debye
N-N-N Angle172.5Degrees
C-N Bond Length1.48Å
Azide Asymmetric Stretch2125cm⁻¹
Azide Symmetric Stretch1290cm⁻¹

Note: The values in this table are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). cdnsciencepub.comrsc.org The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be primarily located on the azide group, specifically on the terminal nitrogen atoms, reflecting the nucleophilic character of the azide. The LUMO is also anticipated to be centered on the azide group, which can act as an electron acceptor in certain reactions. acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

FMO analysis is particularly useful for understanding cycloaddition reactions, a common reaction pathway for azides. The interaction between the HOMO of one reactant and the LUMO of the other governs the feasibility and regioselectivity of the reaction.

Table 2: Hypothetical FMO Energies of this compound

OrbitalEnergy
HOMO-9.5 eV
LUMO1.2 eV
HOMO-LUMO Gap10.7 eV

Note: The values in this table are hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Studies

Conformational Analysis of Azidooxane and its Derivatives

The non-planar nature of the oxane ring in this compound means it can exist in different conformations, primarily the chair and boat forms, with the chair conformation being significantly more stable. rsc.org With a substituent at the C4 position, the azide group can occupy either an axial or an equatorial position.

Computational methods can be used to determine the relative energies of these conformers. For substituted tetrahydropyrans, electronegative substituents at the 2-position often show a preference for the axial position, a phenomenon known as the anomeric effect. cdnsciencepub.comresearchgate.netnih.gov While the azide group at the 4-position does not experience this specific effect, its conformational preference will be governed by a balance of steric and electronic factors. Generally, bulky groups prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). The relative stability of the axial and equatorial conformers of this compound can be quantified by calculating their energy difference (ΔE).

Table 3: Hypothetical Conformational Energy of this compound

ConformerRelative Energy (ΔE)
Equatorial-4-Azidooxane0.00 kcal/mol
Axial-4-Azidooxane+0.55 kcal/mol

Note: The values in this table are hypothetical and for illustrative purposes only, suggesting a slight preference for the equatorial conformer.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction of interest would be the [3+2] cycloaddition (Huisgen cycloaddition) with an alkyne to form a triazole. DFT calculations can be used to map the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products.

By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. acs.org Furthermore, computational studies can help to understand the regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). Non-covalent interaction (NCI) analysis can also be employed to identify stabilizing interactions within the transition state structure that influence the reaction pathway.

Analysis of Intermolecular Interactions in Azidooxane-Derived Systems (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. For crystalline derivatives of this compound, Hirshfeld surface analysis is a valuable computational tool to visualize and quantify these interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified as red spots.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts for a this compound Derivative from Hirshfeld Surface Analysis

Contact TypePercentage Contribution
H···H45%
N···H / H···N25%
C···H / H···C15%
O···H / H···O10%
Other5%

Note: The values in this table are hypothetical and for illustrative purposes only.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Azidooxane as a Versatile Synthetic Intermediate

The strategic placement of the azide (B81097) group on the stable oxane ring renders this compound a powerful and versatile intermediate in synthetic chemistry. It serves as a modular building block, allowing chemists to introduce the oxane motif into larger molecules or to use the oxane as a scaffold for further chemical elaboration.

Building Block in the Synthesis of Complex Organic Molecules

In chemical synthesis, building blocks are relatively simple molecules that serve as the starting materials for constructing more complex structures. sigmaaldrich.com this compound is an exemplary building block because it contains two key features: the oxane ring, which provides a defined three-dimensional structure, and the azide group, which acts as a chemical "handle" for covalent linkage. The azide group is largely inert to common reaction conditions, making it an ideal functional group to carry through multi-step syntheses before its specific transformation is required. acs.org

The power of this approach lies in the modular nature of click chemistry. scripps.edu A complex synthetic target can be disconnected into simpler fragments, one of which is this compound. Another fragment can be synthesized with a terminal alkyne group. The two pieces can then be joined reliably and efficiently using the CuAAC reaction at a late stage of the synthesis. This strategy has been instrumental in the synthesis of complex molecules, including macrocycles and bioactive compounds. mdpi.com The oxane ring itself can be part of a larger structural motif, such as those found in amino sugars or other natural products, where its stereochemistry is crucial for biological function. scilit.com

Precursor for Diverse Functionalized Heterocycles

The azide group is a gateway to a wide array of nitrogen-containing heterocycles. mdpi.com The most prominent application for this compound is its reaction with various alkynes via the CuAAC reaction to produce 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgacs.org This reaction is exceptionally reliable and provides access to a vast range of triazole-containing oxanes by simply varying the alkyne coupling partner. csic.es The resulting triazole ring is not merely a linker; it is a stable, aromatic, and polar functional group that can participate in hydrogen bonding and metal coordination. uq.edu.au

Beyond triazoles, the azide functionality can be transformed into other heterocycles. For instance, Vilsmeier cyclization of related azido (B1232118) ketones can lead to the formation of oxazoles. semanticscholar.org Additionally, azides can participate in [3+2] cycloaddition reactions with nitriles to yield 5-amino-1,2,3-triazoles, a class of compounds not accessible through the standard azide-alkyne reaction. mdpi.com This versatility allows this compound to serve as a common precursor to a multitude of heterocyclic systems, each with distinct properties and potential applications.

Table 1: Examples of Heterocycles Synthesized from this compound This interactive table showcases the versatility of this compound as a precursor to various heterocyclic systems through different reaction pathways.

Alkyne/Reagent Partner Reaction Type Resulting Heterocycle Key Features of Product
Phenylacetylene CuAAC This compound-linked 1-Phenyl-1,2,3-triazole Introduces an aromatic phenyl group via a stable triazole linker.
Propargyl alcohol CuAAC This compound-linked 1-(Hydroxymethyl)-1,2,3-triazole Adds a hydroxyl group for further functionalization or to increase hydrophilicity. researchgate.net
Acetonitrile derivative Azide-Nitrile Cycloaddition This compound-linked 5-Amino-1,2,3-triazole Provides an amino group on the triazole ring for subsequent modifications, such as Buchwald-Hartwig amination. mdpi.com
Vilsmeier Reagent Vilsmeier Cyclization (hypothetical from an α-azido ketone derivative) Oxazole (B20620) derivative Forms a five-membered oxazole ring, a common scaffold in medicinal chemistry. semanticscholar.org

Utilization in the Development of Molecular Probes and Ligands

The reliable conjugation chemistry enabled by the azide group makes this compound an excellent component for creating specialized molecules like catalytic ligands and molecular probes for biological and materials science applications.

Preparation of Triazole-Containing Ligands for Catalysis

The 1,2,3-triazole ring, readily formed from this compound, is an effective ligand for transition metals. uq.edu.au The nitrogen atoms in the triazole ring can coordinate with metal centers, making triazole-containing molecules valuable in catalysis. By reacting this compound with different alkyne-containing molecules, a library of ligands can be synthesized in a modular fashion. rsc.org

For example, C₂-symmetric bis(triazole) derivatives can be prepared and used as ligands in homogeneous metal catalysis. rsc.org These ligands, featuring the oxane scaffold, can influence the steric and electronic environment of a metal catalyst, thereby controlling the activity and selectivity of chemical reactions. The synthesis of such ligands is often straightforward, involving the click reaction between this compound and an appropriate bis(alkyne). rsc.org These catalytic systems have been applied to important transformations like the Suzuki-Miyaura cross-coupling.

Table 2: Potential Triazole-Containing Ligands from this compound for Catalysis This interactive table illustrates how this compound can be a precursor to various ligands and their potential applications in catalysis.

Ligand Structure (Conceptual) Metal Complex Potential Catalytic Application Reference Concept
Bis(this compound-triazolyl)pyridine Palladium (Pd) Suzuki-Miyaura cross-coupling reactions. The 2,6-bis(triazolyl)-pyridine motif is a known selective chelating unit. rsc.org
This compound-triazolyl-phosphine Rhodium (Rh) Asymmetric hydrogenation. Triazole-phosphine hybrids are effective ligands in catalysis.
Tris(this compound-triazolylmethyl)amine Copper (Cu) Accelerating CuAAC reactions (autocatalysis). researchgate.net Tris(triazolylmethyl)amine is a well-known ligand that stabilizes Cu(I) for click chemistry. researchgate.net

Modular Assembly of Advanced Molecular Scaffolds

Modular assembly is a powerful strategy in chemistry that involves joining pre-fabricated molecular units, or modules, in a predictable and controlled manner. scripps.edu this compound is an ideal module for this approach. Its azide group serves as a universal connector that reacts selectively with an alkyne partner. This "click" modularity allows for the rapid generation of diverse and complex molecular scaffolds. rsc.orgresearchgate.net

This method is particularly powerful in drug discovery and chemical biology, where libraries of compounds are needed for screening. A core molecular scaffold containing an alkyne can be rapidly diversified by "clicking" on various azide-containing fragments, including this compound. This introduces the oxane ring system, which can alter the compound's solubility, cell permeability, and binding interactions with biological targets. This approach has been used to attach molecules to DNA scaffolds and to assemble photo-switchable dyes. acs.orgresearchgate.net

Integration into Polymer and Materials Functionalization

The functionalization of polymers and materials is critical for tailoring their properties for specific applications. The robust and efficient nature of the azide-alkyne click reaction makes this compound a prime candidate for modifying the surfaces and bulk properties of materials. acgpubs.orgresearchgate.net

There are three primary strategies for integrating this compound into polymeric materials, often referred to as "grafting-from," "grafting-through," and "grafting-onto." mdpi.com

Grafting-Onto : This is the most common approach where a pre-formed polymer backbone containing pendant alkyne groups is reacted with this compound. iipseries.org This method covalently attaches the oxane moiety to the polymer side chains. It allows for the precise characterization of both the backbone and the molecule to be grafted before they are combined. mdpi.com This technique has been used to attach PEG side chains to polypeptide backbones with nearly perfect efficiency. researchgate.net

Grafting-From : In this method, a macro-initiator is created by attaching an initiator-containing alkyne to an azide-functionalized backbone (or vice-versa). Monomers are then polymerized from these initiating sites. This can achieve high grafting densities. mdpi.com

Grafting-Through : This strategy involves the polymerization of a monomer that already contains the this compound structure. The copolymerization of this azido-functionalized monomer with other monomers incorporates the oxane unit directly into the polymer structure. researchgate.net

These methods allow for the creation of advanced materials, such as amphiphilic graft copolymers that can self-assemble into nanoparticles for drug delivery, or functionalized surfaces that resist biofouling. researchgate.netmdpi.comnih.gov The introduction of the oxane ring can impact the polymer's thermal stability, solubility, and mechanical properties.

Synthesis of Functionalized Polymers via Click Chemistry

The introduction of specific functionalities to polymer chains is a cornerstone of modern materials science, enabling the creation of materials with tailored properties. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry, provides a powerful method for such modifications. rsc.orgresearchgate.net In this context, this compound serves as a crucial reagent for incorporating sugar-like moieties into various polymer backbones.

The fundamental strategy involves reacting a polymer containing pendant alkyne (C≡CH) groups with this compound. The azide (–N₃) group on the oxane ring readily and specifically reacts with the alkyne groups in the presence of a copper(I) catalyst. d-nb.info This reaction forms a stable, covalent 1,2,3-triazole linkage, effectively "clicking" the oxane unit onto the polymer chain. This process has been successfully applied to a range of polymers, including those prepared by step-growth polymerization, opening pathways to new, industrially relevant materials. researchgate.net

The result is a functionalized polymer decorated with oxane rings. This modification can significantly alter the polymer's properties. For instance, attaching these hydrophilic, sugar-like units can enhance the biocompatibility and water solubility of otherwise hydrophobic polymers. d-nb.info Research has demonstrated the synthesis of cellulose (B213188) derivatives bearing sugar moieties through this approach, achieving high degrees of functionalization and producing polymers with enhanced solubility, which is a key parameter for improving biocompatibility. d-nb.info Similarly, bifunctional glucose-derived monomers containing both an azide and an alkyne group have been polymerized via CuAAC to create linear, pseudo-cellulose block copolymers. goettingen-research-online.deresearchgate.net

Table 1: Representative CuAAC Reaction for Polymer Functionalization

Parameter Description
Polymer Backbone Poly(hydroxyethylmethacrylate) (PHEMA) with pendant alkyne groups
Azide Component This compound (as a representative azido-sugar derivative)
Catalyst System Copper(II) Sulfate (B86663) (CuSO₄) and Sodium Ascorbate (to generate Cu(I) in situ)
Solvent Dimethyl Sulfoxide (B87167) (DMSO)
Reaction Product PHEMA functionalized with oxane units via triazole linkages
Key Outcome Transformation of the polymer's properties, such as increased hydrophilicity.

This interactive table summarizes a typical experimental setup for functionalizing a polymer using an azido-sugar derivative like this compound via click chemistry, based on established methodologies. d-nb.infonih.gov

Modification of Material Surfaces for Specific Research Purposes

Altering the surface properties of materials is critical for a vast array of applications, from biomedical devices to advanced electronics. mdpi.comresearchgate.net Click chemistry, and specifically the CuAAC reaction, offers a robust and highly specific method for covalently modifying material surfaces. umich.edunih.gov this compound is an ideal candidate for these applications, enabling the attachment of carbohydrate-like structures to various substrates.

The process typically begins with the functionalization of a material's surface to introduce terminal alkyne groups. This can be achieved on materials like silica (B1680970) nanoparticles, glass, or gold supports. goettingen-research-online.denih.gov Once the surface is prepared, it is exposed to a solution containing this compound. The azide groups on the this compound molecules react selectively with the surface-bound alkyne groups, forming a dense, covalently attached layer of oxane moieties. goettingen-research-online.de

This surface modification can be used for several research purposes. Attaching the polar oxane units can significantly alter the surface energy and wettability, for example, by transforming a hydrophobic surface into a more hydrophilic one. researchgate.net In biomedical research, such modifications are crucial for improving the biocompatibility of implants or for creating surfaces that can control cell adhesion and growth. nih.gov For instance, research on glucose-derived monomers has shown they can be grafted onto the surface of silica nanoparticles, demonstrating a method for creating oligosaccharide-mimics on a material surface. goettingen-research-online.deresearchgate.net This approach allows for the creation of tailored surfaces designed for specific biological interactions, such as mimicking the carbohydrate structures involved in cell recognition. goettingen-research-online.de

Table 2: Research Findings on Surface Modification using Azide-Functionalized Molecules

Material Substrate Modification Strategy Analytical Finding Research Purpose
Silica Nanoparticles (SiNPs) Grafting of a bifunctional glucose-derived monomer via CuAAC. goettingen-research-online.de Growth of linear, triazole-linked oligosaccharide-mimics on the SiNP surface. goettingen-research-online.de Creation of well-defined bioactive surfaces for studying carbohydrate interactions.
Vitreous Carbon Electrode Attachment of calixarene (B151959) derivatives followed by CuAAC with azide compounds. nih.gov Successful functionalization of the electrode surface with new molecular entities. nih.gov Development of selective chemical sensors.
Polymeric Micelles Strain-promoted alkyne-azide cycloaddition (SPAAC) with azido-probes. nih.gov Efficient surface functionalization of nanoparticles without a cytotoxic metal catalyst. nih.gov Creating targeted drug delivery systems with enhanced biological recognition.

This interactive table presents findings from studies where azide-functionalized molecules are used to modify surfaces for specific scientific applications.

Q & A

Q. What are the recommended safety protocols for handling 4-Azidooxane in laboratory settings?

Methodological Answer: this compound (CAS 1280726-10-4) requires stringent safety measures due to its azide functional group, which is thermally sensitive and potentially explosive. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, safety goggles, and face shields. Avoid skin contact and inhalation .
  • Ventilation: Use fume hoods for synthesis and handling to mitigate vapor exposure.
  • Storage: Store in a cool, dry environment away from heat sources or oxidizing agents.
  • Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for specific first-aid measures .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or azide-transfer reactions. A validated approach involves:

  • Step 1: Reacting oxane derivatives (e.g., 4-bromooxane) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the azide product.
  • Validation: Confirm structure using NMR (¹H/¹³C) and IR spectroscopy (azide peak ~2100 cm⁻¹) .

Q. How can researchers effectively characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare ¹H/¹³C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .
    • IR Spectroscopy: Identify the azide stretch (~2100 cm⁻¹) and absence of precursor peaks (e.g., C-Br at ~600 cm⁻¹).
  • Chromatography: Use HPLC or GC-MS to assess purity (>97% by GC) and detect trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability and decomposition kinetics of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds.
  • Kinetic Studies: Use differential scanning calorimetry (DSC) to calculate activation energy (Eₐ) via the Kissinger method.
  • Mechanistic Probes: Analyze decomposition byproducts (e.g., nitrogen gas, oxane derivatives) using GC-MS or FTIR. Reference azidochromone decomposition studies for analogous protocols .

Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s reactivity?

Methodological Answer:

  • Root-Cause Analysis: Classify contradictions as methodological (e.g., solvent effects), instrumental (e.g., calibration errors), or intrinsic (e.g., polymorphic behavior).
  • Triangulation: Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, computational modeling).
  • Framework Application: Apply the "principal contradiction" framework to prioritize variables (e.g., solvent polarity vs. temperature) influencing reactivity .

Table 2: Common Data Contradictions and Solutions

Contradiction TypeExampleResolution Strategy
Solvent EffectsVarying yields in DMF vs. THFConduct solvent-screening DOE
Thermal StabilityDiscrepant DSC/TGA resultsReplicate under inert atmosphere

Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior under varying conditions?

Methodological Answer:

  • Quantum Chemical Methods: Use Gaussian or ORCA software to calculate thermodynamic properties (e.g., bond dissociation energies) and reaction pathways. Compare with experimental IR/NMR data .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice, temperature).
  • Machine Learning: Train models on existing azide stability datasets to predict decomposition risks .

Q. Literature Search Strategies (Adapted from EPA Guidelines)

  • Databases: Prioritize SciFinder, PubMed, and ECOTOX for toxicity/kinetics data. Exclude non-peer-reviewed sources .
  • Keywords: Use "this compound," "azide stability," and "thermal decomposition" with Boolean operators (AND/OR).
  • Inclusion Criteria: Focus on studies with raw data, mechanistic insights, or computational validation .

Retrosynthesis Analysis

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4-Azidooxane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.